molecular formula C8H5F6NO3S B6311467 3,5-Bis(trifluoromethyl)-4-amino-phenylsulfonic acid CAS No. 2088943-16-0

3,5-Bis(trifluoromethyl)-4-amino-phenylsulfonic acid

Cat. No. B6311467
CAS RN: 2088943-16-0
M. Wt: 309.19 g/mol
InChI Key: HXFCVHZPCJAPBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Bis(trifluoromethyl)-4-amino-phenylsulfonic acid (3,5-BTAPSA) is an organofluorine compound that is widely used in research laboratories for a variety of purposes, including as a catalyst for chemical reactions and as a reagent for the synthesis of organic compounds. It is also used in the synthesis of pharmaceuticals, including antibiotics, analgesics, and other drugs. 3,5-BTAPSA has a number of advantageous properties, including its ability to act as a nucleophile and its low toxicity.

Scientific Research Applications

3,5-Bis(trifluoromethyl)-4-amino-phenylsulfonic acid is used in a variety of scientific research applications, including as a catalyst for organic reactions, as a reagent for the synthesis of organic compounds, and as a reagent for the synthesis of pharmaceuticals. It is also used in the synthesis of antibiotics, analgesics, and other drugs. Additionally, this compound is used in the synthesis of fluorescent dyes and other fluorescent materials, and as a reagent for the synthesis of polymers materials.

Mechanism of Action

The mechanism of action of 3,5-Bis(trifluoromethyl)-4-amino-phenylsulfonic acid is not fully understood, but it is believed to act as a nucleophile in organic reactions. It is believed to react with electrophiles such as carbonyl compounds, alkenes, and alkynes, resulting in the formation of a new covalent bond. Additionally, this compound is believed to act as a Lewis acid, allowing it to coordinate with Lewis bases such as amines and phosphines.
Biochemical and Physiological Effects
This compound is generally considered to be non-toxic, but its biochemical and physiological effects are not well understood. It is believed to be metabolized in the body, and it is known to interact with enzymes, proteins, and other biomolecules. Additionally, it is known to interact with ion channels, and it is believed to have an effect on cell membrane potentials.

Advantages and Limitations for Lab Experiments

The advantages of using 3,5-Bis(trifluoromethyl)-4-amino-phenylsulfonic acid in laboratory experiments include its ability to act as a nucleophile, its low toxicity, and its ability to act as a Lewis acid. Additionally, it is relatively easy to prepare and store, and it is stable in a wide range of pH and temperature conditions. The main limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

The future directions for research on 3,5-Bis(trifluoromethyl)-4-amino-phenylsulfonic acid include further investigations into its biochemical and physiological effects, its mechanism of action, and its potential applications in drug synthesis. Additionally, further research is needed to determine its potential toxicity, and to develop more efficient methods for its synthesis. Additionally, research is needed to explore the potential of this compound as a catalyst for organic reactions and as a reagent for the synthesis of organic compounds. Finally, further research is needed to explore the potential of this compound as an ingredient in fluorescent dyes and other fluorescent materials.

Synthesis Methods

3,5-Bis(trifluoromethyl)-4-amino-phenylsulfonic acid can be synthesized by a variety of methods, including the reaction of trifluoromethanesulfonyl chloride (CF3SO2Cl) with 4-amino-phenol in the presence of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction of CF3SO2Cl with 4-amino-phenol yields this compound, along with the byproducts trifluoromethane sulfonic acid (CF3SO3H) and water (H2O).

properties

IUPAC Name

4-amino-3,5-bis(trifluoromethyl)benzenesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F6NO3S/c9-7(10,11)4-1-3(19(16,17)18)2-5(6(4)15)8(12,13)14/h1-2H,15H2,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXFCVHZPCJAPBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)N)C(F)(F)F)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F6NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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